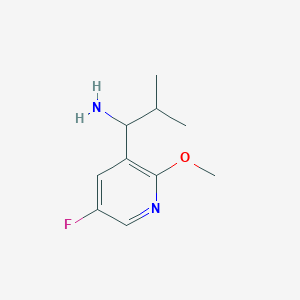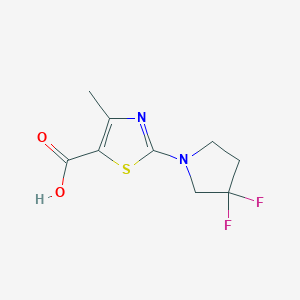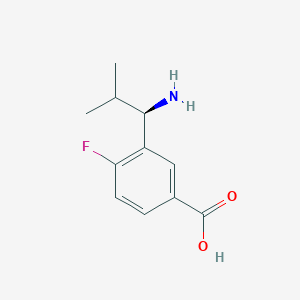
(R)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a fluorine atom attached to a benzoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzoic Acid Derivative: The initial step involves the introduction of the fluorine atom onto the benzoic acid ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Introduction of the Amino Group: The amino group can be introduced through reductive amination reactions. This involves the reaction of the benzoic acid derivative with an appropriate amine, followed by reduction using reducing agents like sodium cyanoborohydride.
Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral resolving agents.
Industrial Production Methods
Industrial production of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, alcohols, and substituted benzoic acid derivatives.
科学研究应用
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol
- ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- ®-6-(1-Amino-2-methylpropyl)pyridin-2-amine dihydrochloride
Uniqueness
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is unique due to its specific structural features, including the position of the fluorine atom and the configuration of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
3-[(1R)-1-amino-2-methylpropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI 键 |
MZCPNCODRHJANN-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
规范 SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)





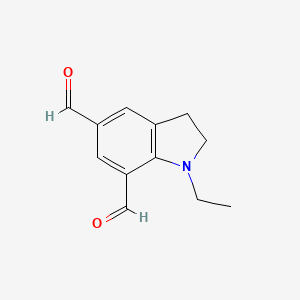

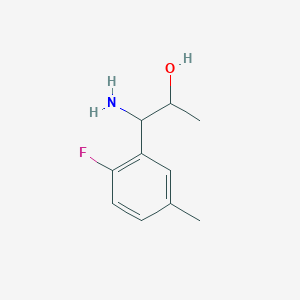

![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

